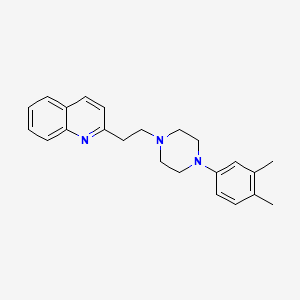![molecular formula C10H24N4 B14611400 Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- CAS No. 59856-63-2](/img/structure/B14611400.png)
Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- typically involves the reaction of tert-butyl hydrazine with ethyl iodide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various alkyl or aryl-substituted diazene derivatives.
Scientific Research Applications
Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the production of polymers and other advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can trigger various biochemical pathways, resulting in the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
Azoethane: Another diazene derivative with similar chemical properties.
Di-tert-butyldiazene: A compound with two tert-butyl groups attached to the nitrogen atoms.
Azobis(isobutyronitrile): A commonly used azo compound in polymer chemistry.
Uniqueness
Diazene, [1-[2,2-bis(1-methylethyl)hydrazino]ethyl]ethyl- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. The presence of tert-butyl groups enhances its stability and makes it suitable for various applications in research and industry.
Properties
CAS No. |
59856-63-2 |
|---|---|
Molecular Formula |
C10H24N4 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
2-[1-(ethyldiazenyl)ethyl]-1,1-di(propan-2-yl)hydrazine |
InChI |
InChI=1S/C10H24N4/c1-7-11-12-10(6)13-14(8(2)3)9(4)5/h8-10,13H,7H2,1-6H3 |
InChI Key |
RVDGPLNVVIDJHU-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NC(C)NN(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Nitrophenyl)methyl]pyridine](/img/structure/B14611322.png)
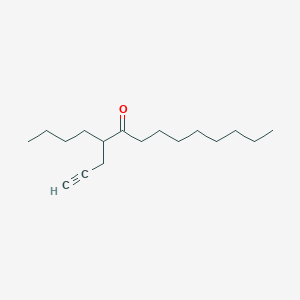
![2-Methyl-3-methylidene-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B14611329.png)
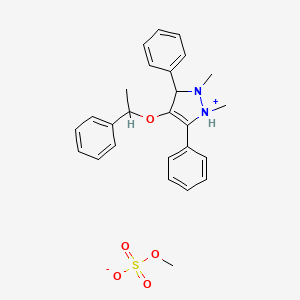
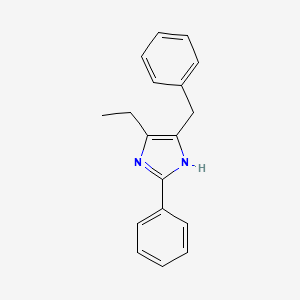
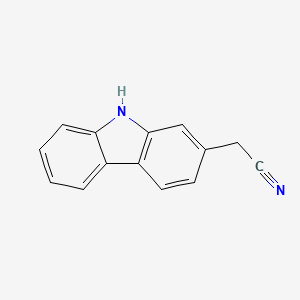

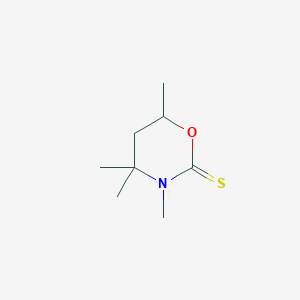
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-(phenylmethyl)-](/img/structure/B14611366.png)

![[(7R,8R)-8-Methyl-1,4-dioxaspiro[4.4]nonan-7-yl]methanol](/img/structure/B14611372.png)
![3-[({4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14611381.png)
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1,5-diphenyl-](/img/structure/B14611385.png)
